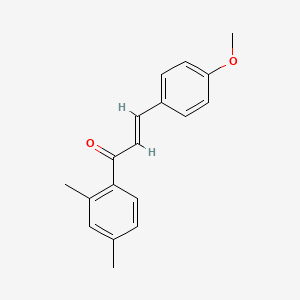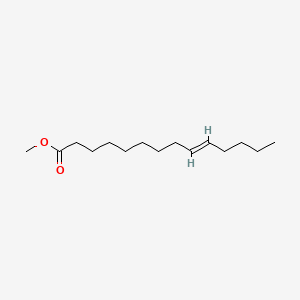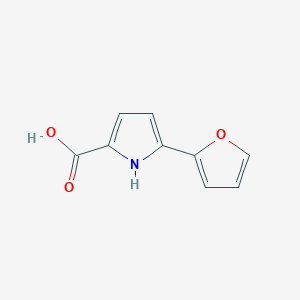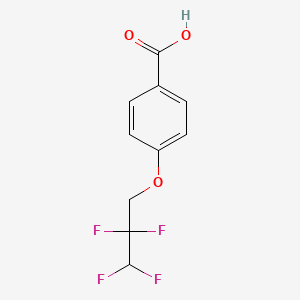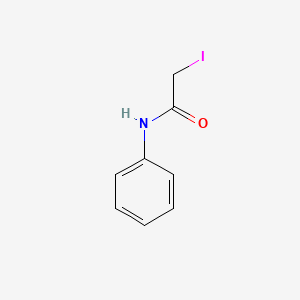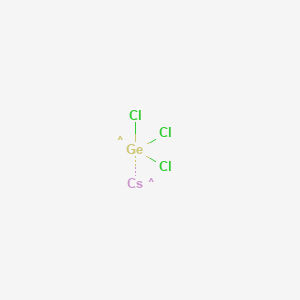
Cesium trichlorogermanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium trichlorogermanate is an inorganic compound with the chemical formula CsGeCl₃. It is a perovskite-structured material that crystallizes in the trigonal R3m space group . This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium trichlorogermanate can be synthesized through the reaction of cesium chloride (CsCl) with germanium tetrachloride (GeCl₄) under controlled conditions. The reaction typically involves dissolving cesium chloride in a suitable solvent, followed by the addition of germanium tetrachloride. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cesium trichlorogermanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germanium compounds, while reduction can produce elemental germanium or lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Cesium trichlorogermanate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are being conducted to assess its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which cesium trichlorogermanate exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its unique perovskite structure allows for efficient charge transport and light absorption, making it suitable for use in solar cells and other optoelectronic devices . In biological systems, its interactions with biomolecules are being studied to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cesium trichlorostannate (CsSnCl₃): Similar in structure but contains tin instead of germanium.
Rubidium trichlorogermanate (RbGeCl₃): Similar in structure but contains rubidium instead of cesium.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of cesium.
Uniqueness
Cesium trichlorogermanate is unique due to its specific combination of cesium and germanium, which imparts distinct electronic and structural properties. Its perovskite structure and high ionic conductivity make it particularly valuable in the development of advanced electronic materials and devices .
Propiedades
InChI |
InChI=1S/Cl3Ge.Cs/c1-4(2)3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGCYIVRYSFWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl.[Cs] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CsGe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
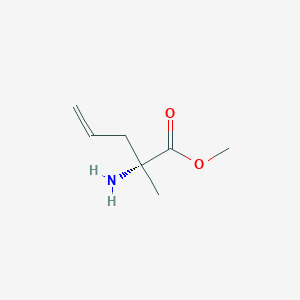

acetic acid](/img/structure/B3151655.png)
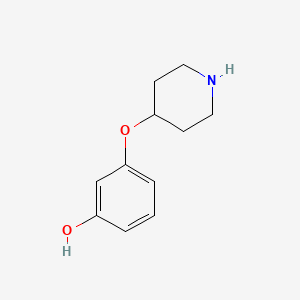
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)
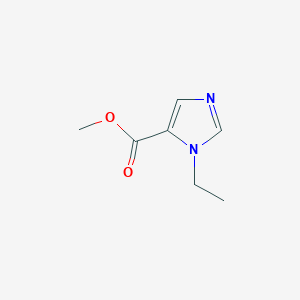
![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)
